molecular formula C12H17ClN2O2 B13779723 Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride CAS No. 63982-20-7

Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride

Cat. No.: B13779723
CAS No.: 63982-20-7
M. Wt: 256.73 g/mol
InChI Key: MDKZBOUTVQEGHV-UHFFFAOYSA-N
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Description

Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of carbamic acid and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride typically involves the reaction of N-methylcarbamic acid with 1-methyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler ester of carbamic acid with different chemical properties.

    Carbamic acid, phenyl ester: Another ester with a phenyl group, used in different applications.

    Carbamic acid, ethyl ester: Similar in structure but with an ethyl group instead of a quinoline derivative.

Uniqueness

Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride is unique due to its combination of carbamic acid and quinoline structures. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamic acid esters.

Properties

CAS No.

63982-20-7

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

(1-methyl-1,2,3,4-tetrahydroquinolin-1-ium-7-yl) N-methylcarbamate;chloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-13-12(15)16-10-6-5-9-4-3-7-14(2)11(9)8-10;/h5-6,8H,3-4,7H2,1-2H3,(H,13,15);1H

InChI Key

MDKZBOUTVQEGHV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC2=C(CCC[NH+]2C)C=C1.[Cl-]

Origin of Product

United States

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